molecular formula C13H16F3NO B13603195 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine

3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine

Cat. No.: B13603195
M. Wt: 259.27 g/mol
InChI Key: KVQPXYQZDDBLRP-UHFFFAOYSA-N
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Description

3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine is an organic compound that features a piperidine ring substituted with a trifluoromethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine typically involves the reaction of piperidine with a trifluoromethoxyphenylmethyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on various biological pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine
  • 3-[[4-(Trifluoromethoxy)phenyl]methyl]piperidine
  • 3-[[3-(Trifluoromethyl)phenyl]methyl]piperidine

Uniqueness

3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine is unique due to the position of the trifluoromethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

3-[[3-(trifluoromethoxy)phenyl]methyl]piperidine

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)18-12-5-1-3-10(8-12)7-11-4-2-6-17-9-11/h1,3,5,8,11,17H,2,4,6-7,9H2

InChI Key

KVQPXYQZDDBLRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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